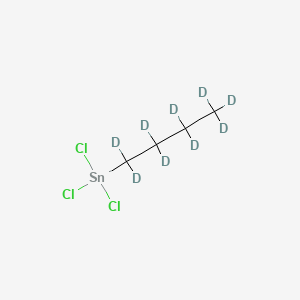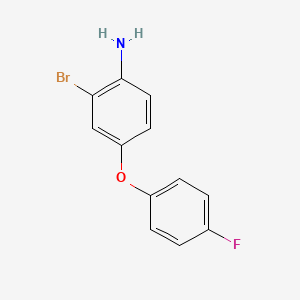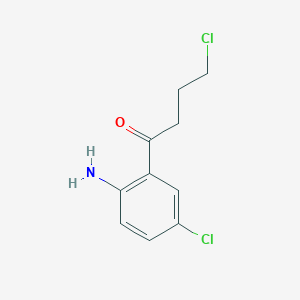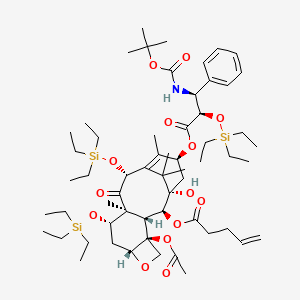
1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate is a deuterated organophosphate compound Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate typically involves the deuteration of butyl alcohol followed by phosphorylation. The deuteration process can be achieved using deuterium gas or deuterated reagents under specific conditions. The phosphorylating agent, such as phosphorus oxychloride or phosphoric acid, is then reacted with the deuterated butyl alcohol to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and consistent deuteration and phosphorylation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidized products.
Reduction: Reduction reactions can convert the compound into different organophosphorus compounds.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate has several scientific research applications:
Chemistry: Used as a reagent in synthetic chemistry to study reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace biochemical pathways involving phosphorus.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including materials science and catalysis.
Wirkmechanismus
The mechanism of action of 1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s binding affinity and reactivity, leading to altered biochemical pathways and effects. The specific pathways involved depend on the context of its application, such as metabolic studies or drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl dihydrogen phosphate: The non-deuterated analog of the compound.
Deuterated organophosphates: Other organophosphates with deuterium incorporation.
Phosphoric acid derivatives: Compounds with similar phosphate groups but different organic moieties.
Uniqueness
1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl dihydrogen phosphate is unique due to the presence of multiple deuterium atoms, which can significantly alter its physical and chemical properties compared to non-deuterated analogs. This makes it valuable for specific scientific applications where isotope effects are crucial.
Eigenschaften
Molekularformel |
C4H11O4P |
|---|---|
Molekulargewicht |
163.16 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutyl dihydrogen phosphate |
InChI |
InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)/i1D3,2D2,3D2,4D2 |
InChI-Schlüssel |
BNMJSBUIDQYHIN-YNSOAAEFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(O)O |
Kanonische SMILES |
CCCCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)

![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)

![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)
![Tert-butyl 4-[[3-[2-(dimethylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]methyl]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B13847489.png)
![Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)

